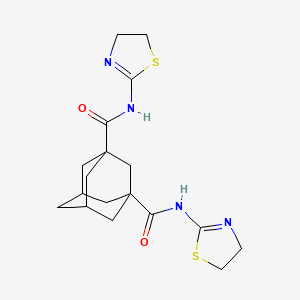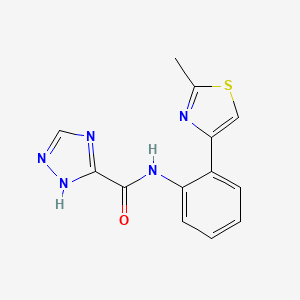![molecular formula C15H19N3O4 B2913532 ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 478042-72-7](/img/structure/B2913532.png)
ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate is an organic compound with a complex structure that includes a hydrazono group, a carbamate group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl carbamate with 3,5-dimethylphenylhydrazine and an appropriate oxobutanoyl compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Preparation of 3,5-dimethylphenylhydrazine by reacting 3,5-dimethylaniline with hydrazine hydrate.
Step 2: Reaction of 3,5-dimethylphenylhydrazine with an oxobutanoyl compound in the presence of ethyl carbamate.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: New compounds with substituted groups replacing the hydrazono group.
Aplicaciones Científicas De Investigación
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate
- This compound derivatives
- Other hydrazono compounds with similar structures
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl N-[(Z)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21)/b13-11-,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGABEVZPGFACP-NJAHKZCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
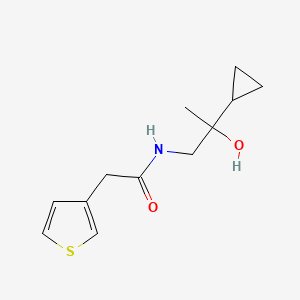
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/new.no-structure.jpg)
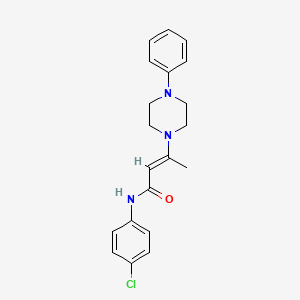
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2913456.png)
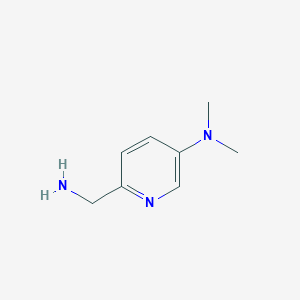

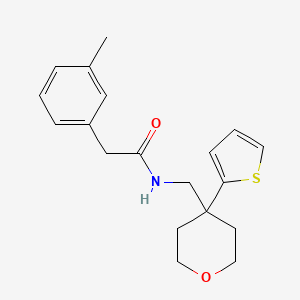
![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)
![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)
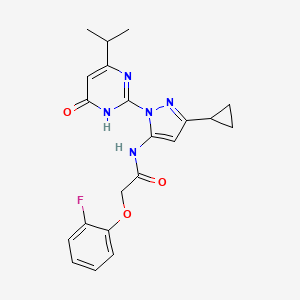
![2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2913467.png)
